molecular formula C6H12O3 B189238 Isopropyl 2-methoxyacetate CAS No. 17640-21-0

Isopropyl 2-methoxyacetate

Cat. No.: B189238
CAS No.: 17640-21-0
M. Wt: 132.16 g/mol
InChI Key: XYXFJNIUUWEUIJ-UHFFFAOYSA-N
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Description

Isopropyl 2-methoxyacetate is an organic compound with the molecular formula C6H12O3. It is a colorless liquid with a characteristic odor and is used in various chemical processes. The compound is known for its applications in organic synthesis and as a solvent in different industrial processes.

Mechanism of Action

Isopropyl 2-methoxyacetate is a chemical compound with the molecular formula C6H12O3 . It is used in various applications, including as a solvent and as a starting material in chemical reactions

Mode of Action

The exact mode of action of this compound is not well-documented. As a solvent, it may facilitate the dissolution and transport of other substances within a system. In chemical reactions, it can act as a reactant, yielding different products depending on the specific reaction conditions .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, its solvent properties might be affected by temperature, and its reactivity in chemical processes could be influenced by pH and other reactants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl 2-methoxyacetate can be synthesized through the esterification of 2-methoxyacetic acid with isopropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants, 2-methoxyacetic acid and isopropanol, are fed into a reactor along with the acid catalyst. The reaction mixture is heated, and the ester is continuously distilled off to drive the reaction to completion. The product is then purified through distillation to obtain high purity this compound .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-methoxyacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-methoxyacetic acid and isopropanol.

    Transesterification: The compound can participate in transesterification reactions with other alcohols to form different esters.

    Reduction: this compound can be reduced to produce the corresponding alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: 2-methoxyacetic acid and isopropanol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Corresponding alcohols

Scientific Research Applications

Isopropyl 2-methoxyacetate has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the preparation of various biological compounds.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Acts as a solvent in coatings, adhesives, and cleaning agents

Comparison with Similar Compounds

Isopropyl 2-methoxyacetate can be compared with other similar esters such as:

  • Ethyl 2-methoxyacetate
  • Methyl 2-methoxyacetate
  • Butyl 2-methoxyacetate

Uniqueness: this compound is unique due to its specific ester structure, which provides distinct reactivity and solubility properties compared to other esters. Its use as a solvent and intermediate in various chemical processes highlights its versatility .

Properties

IUPAC Name

propan-2-yl 2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(2)9-6(7)4-8-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXFJNIUUWEUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306512
Record name 1-Methylethyl 2-methoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17640-21-0
Record name 1-Methylethyl 2-methoxyacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17640-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 2-methoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

434.1 g (4.0 mol) of methyl chloroacetate are initially introduced and stirred at 25° C. 756.3 g (4.2 mol) of 30% strength sodium methoxide solution are added dropwise in the course of 2.5 h such that a reaction temperature of 65° C. is not exceeded. After the addition, stirring is continued at reflux temperature for a further 3 h. 407.5 g of methanol are then separated from the reaction mixture by distillation. 480.8 g (8 mol) of isopropanol are added to the residue and the mixture is heated under reflux. In the course of this, methanol is removed through a 0.5 m long Multifil column at a reflux ratio of approximately 1:1 (291.9 g of distillate). After 6.5 h, the conversion of the methyl methoxyacetate to the isopropyl methoxyacetate is >98%. After cooling, the reaction mixture is filtered off with suction and the residue is washed with 450 g of isopropanol. A residue of 412.1 g and a liquid phase (filtrate and wash liquid) of 969.9 g are obtained. The liquid phase is fractionated through a 0.5 m long Multifil column. Isopropyl methoxyacetate (405.0 g, yield 77%) with an organic purity of >99%, a chlorine content of 10 ppm and a water content of <0.05% is obtained as the main fraction.
Quantity
0 (± 1) mol
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sodium methoxide
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480.8 g
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Reaction Step Four

Synthesis routes and methods II

Procedure details

434.1 g (4.0 mol) of methyl chloroacetate are initially introduced and stirred at 25° C. 756.3 g (4.2 mol) of 30% strength sodium methoxide solution are added dropwise in the course of 2.5 h such that a reaction temperature of 65° C. is not exceeded. After the addition, stirring is continued at reflux temperature for a further 3 h. 436.0 g of methanol are then removed from the reaction mixture by distillation. 480.8 g (8 mol) of isopropanol are added to the residue and the mixture is heated under reflux. In the course of this, methanol is removed via a 0.5 m long Multifil column at a reflux ratio of approximately 1:1 (244.4 g of distillate). After 6.5 h, the conversion of the methyl methoxyacetate to the isopropyl methoxyacetate is >98%. After cooling, the reaction mixture is concentrated to dryness on a rotary evaporator at a maximum bath temperature of 120° C. and a pressure of <15 mbar. A residue of 274.3 g and a distillate of 668.0 g are obtained. The distillate is fractionated through a 0.5 m long Multifil column. Isopropyl methoxyacetate is obtained as the main fraction (390.6 g, yield 74%) with a purity of >99%, a chlorine content of 10 ppm and a water content of <0.05%.
Quantity
434.1 g
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reactant
Reaction Step One
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sodium methoxide
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480.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using isopropyl 2-methoxyacetate as an acyl donor in DKR of amines compared to other acyl donors?

A: The research highlights that using just one equivalent of this compound as the acyl donor in the modified DKR system, compared to other systems requiring more, leads to faster reaction times. The original system, for instance, needed 72 hours to complete the reaction, whereas using this compound achieved complete conversion for most substrates within 26 hours. This suggests that this compound contributes to a more efficient acylation step in the DKR process.

Q2: How does the concentration of 2,4-dimethyl-3-pentanol (DMP) impact the DKR reaction using this compound?

A: The study found that adding 2,4-dimethyl-3-pentanol (DMP) as a hydrogen donor at a specific concentration (0.5 M) successfully reduced the formation of unwanted side products. This suggests that DMP plays a crucial role in optimizing the reaction conditions, promoting the desired reaction pathway, and enhancing the overall efficiency of the DKR process.

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